molecular formula C19H14N2O B10785774 6-Methyl-2-(naphthalen-1-yl)-1,8-naphthyridin-4(1h)-one

6-Methyl-2-(naphthalen-1-yl)-1,8-naphthyridin-4(1h)-one

Cat. No.: B10785774
M. Wt: 286.3 g/mol
InChI Key: KBQRHVUXLRZRAC-UHFFFAOYSA-N
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Description

Combretastatin Analog 2 is a synthetic derivative of combretastatin, a natural compound isolated from the bark of the Combretum caffrum tree. Combretastatins are known for their potent antitumor properties, primarily due to their ability to inhibit tubulin polymerization, which disrupts the formation of microtubules necessary for cell division .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Combretastatin Analog 2 typically involves the following steps:

    Formation of the stilbene core: This is achieved through a Wittig reaction between a phosphonium salt and an aldehyde.

    Functionalization: Introduction of various functional groups such as carboxylic acid, ester, or amide moieties to enhance the compound’s biological activity.

Industrial Production Methods

Industrial production of Combretastatin Analog 2 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

Combretastatin Analog 2 undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).

    Substitution: Introduction of various substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various functionalized derivatives of Combretastatin Analog 2, which are often tested for their biological activity.

Scientific Research Applications

Combretastatin Analog 2 has a wide range of scientific research applications:

Mechanism of Action

Combretastatin Analog 2 exerts its effects by binding to the β-subunit of tubulin at the colchicine binding site. This binding inhibits tubulin polymerization, preventing the formation of microtubules necessary for cell division. As a result, the compound induces mitotic arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Combretastatin A-4: The most well-known combretastatin with potent antitumor activity.

    Combretastatin A-1: Another analog with similar properties but different functional groups.

    Colchicine: A natural compound with a similar mechanism of action but different chemical structure.

Uniqueness

Combretastatin Analog 2 is unique due to its specific functional groups, which enhance its biological activity and selectivity. Compared to other combretastatins, it has shown improved stability and potency in preclinical studies .

Properties

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

6-methyl-2-naphthalen-1-yl-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C19H14N2O/c1-12-9-16-18(22)10-17(21-19(16)20-11-12)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3,(H,20,21,22)

InChI Key

KBQRHVUXLRZRAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=CC2=O)C3=CC=CC4=CC=CC=C43)N=C1

Origin of Product

United States

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